4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid

Description

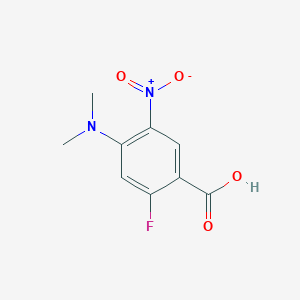

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position, a fluorine atom at the 2-position, and a nitro (-NO₂) group at the 5-position of the aromatic ring. The dimethylamino group contributes electron-donating effects, while the fluorine and nitro groups are electron-withdrawing, creating a polarized aromatic system that influences both physical properties (e.g., solubility, melting point) and chemical reactivity (e.g., electrophilic substitution, nucleophilic displacement) .

Properties

IUPAC Name |

4-(dimethylamino)-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-11(2)7-4-6(10)5(9(13)14)3-8(7)12(15)16/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEQHJJDPRMPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(Dimethylamino)-2-fluorobenzoic acid, followed by oxidation and purification steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing nitric acid and sulfuric acid as nitrating agents. The reaction is carefully monitored to maintain safety and efficiency. Post-reaction, the product is purified through crystallization or other separation techniques to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Reduction: 4-(Dimethylamino)-2-fluoro-5-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features make it suitable for developing compounds that target specific biological pathways.

Tyrosine Kinase Inhibitors

This compound has been investigated for its role as a pharmaceutical intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in treating various cancers and other diseases associated with abnormal cell signaling pathways. The ability to modify the benzoic acid structure allows for the fine-tuning of pharmacological properties, enhancing efficacy and reducing side effects .

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. The nitro group is known to play a role in the activity against bacterial strains, making these compounds candidates for developing new antibiotics .

Analytical Applications

The compound is utilized in analytical chemistry, particularly in the development of methods for detecting and quantifying various substances.

Chromatography

This compound can be employed as a standard or reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct spectral properties facilitate accurate identification and quantification of related compounds in complex mixtures .

Spectroscopy

The compound's unique molecular structure allows it to be used in spectroscopic studies, including UV-Vis and fluorescence spectroscopy. These techniques help in understanding the interactions between this compound and other molecules, which is vital for drug development processes .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules.

Synthesis of Fluorinated Compounds

The presence of fluorine enhances the metabolic stability of pharmaceutical compounds. This compound is used in synthesizing fluorinated derivatives that can exhibit improved pharmacokinetic properties .

Coupling Reactions

It can participate in coupling reactions to form larger molecular frameworks, which are essential in creating diverse libraries of compounds for screening potential drug candidates .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the dimethylamino group and the nitro group allows it to participate in electron transfer reactions, potentially affecting various biochemical pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in studying molecular interactions and reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid and related benzoic acid derivatives:

Physical Properties

- Solubility: The dimethylamino group improves solubility in organic solvents (e.g., DMF, DMSO) compared to halogenated analogues, which are more lipophilic .

Biological Activity

4-(Dimethylamino)-2-fluoro-5-nitrobenzoic acid is a compound of interest due to its diverse biological activities. This article aims to compile and analyze the available data on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10N2O3F

- Molecular Weight : 216.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural characteristics allow it to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to target proteins.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted benzoic acids can inhibit bacterial growth by disrupting cellular processes, likely through interference with DNA replication or protein synthesis .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been noted that derivatives of benzoic acid with similar functional groups can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival . Specifically, compounds with a nitro group have shown enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it has been reported that certain derivatives can inhibit serine proteases, which are critical in various physiological processes including digestion and immune response. This inhibition can lead to altered protein metabolism, making it a candidate for further pharmacological studies .

Case Studies

- Antimicrobial Evaluation : A study conducted on benzoic acid derivatives demonstrated that modifications at the para position significantly increased antibacterial activity against strains like E. coli and S. aureus. The presence of the dimethylamino group was pivotal in enhancing solubility and bioavailability .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.